Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate is a chemical compound with the molecular formula C25H42N2O3SNa. It is known for its unique structure, which includes a benzimidazole ring substituted with a heptadecylmethyl group and a sulfonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate typically involves the reaction of benzimidazole with heptadecylmethyl chloride in the presence of a base, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzimidazole derivatives with reduced sulfonate groups.
Substitution: Formation of substituted benzimidazole compounds.
Scientific Research Applications
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form ionic interactions with positively charged sites on proteins, while the benzimidazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-heptadecylmethyl-1H-benzimidazolesulfonate: Unique due to its specific substitution pattern and sulfonate group.
Sodium benzimidazolesulfonate: Lacks the heptadecylmethyl group, resulting in different chemical properties.
Heptadecylmethyl benzimidazole: Lacks the sulfonate group, affecting its solubility and reactivity.
Uniqueness
This compound stands out due to its combination of a long alkyl chain and a sulfonate group, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
Molecular Formula |
C42H77N2NaO3S |
---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
sodium;N-[(Z)-1-(cyclohexa-2,4-dien-1-ylmethylimino)tetratriacont-9-en-17-yl]-N-methylsulfamate |
InChI |
InChI=1S/C42H78N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-14-17-20-23-26-32-37-42(44(2)48(45,46)47)38-33-27-24-21-18-15-12-13-16-19-22-25-28-34-39-43-40-41-35-30-29-31-36-41;/h12,15,29-31,35,39,41-42H,3-11,13-14,16-28,32-34,36-38,40H2,1-2H3,(H,45,46,47);/q;+1/p-1/b15-12-,43-39?; |
InChI Key |
VHRCDXQIUACPIR-OEWMEFCVSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCC/C=C\CCCCCCCC=NCC1CC=CC=C1)N(C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC=NCC1CC=CC=C1)N(C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.